
Ethyl 4-formyl-5-(trimethylsilyl)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-formyl-5-(trimethylsilyl)pentanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound features a unique structure with a formyl group, a trimethylsilyl group, and an ethyl ester group, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-formyl-5-(trimethylsilyl)pentanoate typically involves the esterification of 4-formyl-5-(trimethylsilyl)pentanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-formyl-5-(trimethylsilyl)pentanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: 4-carboxy-5-(trimethylsilyl)pentanoic acid.
Reduction: Ethyl 4-hydroxyl-5-(trimethylsilyl)pentanoate.
Substitution: Ethyl 4-formyl-5-(substituted)pentanoate.
Scientific Research Applications
Ethyl 4-formyl-5-(trimethylsilyl)pentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 4-formyl-5-(trimethylsilyl)pentanoate exerts its effects involves interactions with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the trimethylsilyl group can stabilize reactive intermediates. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-formylpentanoate: Lacks the trimethylsilyl group, making it less sterically hindered.
Ethyl 5-(trimethylsilyl)pentanoate: Lacks the formyl group, reducing its reactivity in nucleophilic addition reactions.
Uniqueness
Ethyl 4-formyl-5-(trimethylsilyl)pentanoate is unique due to the presence of both the formyl and trimethylsilyl groups
Properties
CAS No. |
89809-31-4 |
|---|---|
Molecular Formula |
C11H22O3Si |
Molecular Weight |
230.38 g/mol |
IUPAC Name |
ethyl 4-formyl-5-trimethylsilylpentanoate |
InChI |
InChI=1S/C11H22O3Si/c1-5-14-11(13)7-6-10(8-12)9-15(2,3)4/h8,10H,5-7,9H2,1-4H3 |
InChI Key |
GTKILWDOGMAWGO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(C[Si](C)(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-(Pyridine-2,6-diyl)bis[3-(2-hydroxyanilino)but-2-en-1-one]](/img/structure/B14379675.png)
![Ethyl 2-[2-(2-nitrophenyl)ethenyl]benzoate](/img/structure/B14379680.png)
![3-[(E)-(benzoylhydrazinylidene)methyl]-4-hydroxybenzoic acid](/img/structure/B14379686.png)
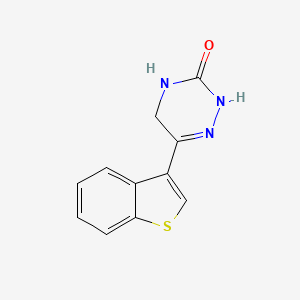
![1-[2-(Hexylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B14379693.png)

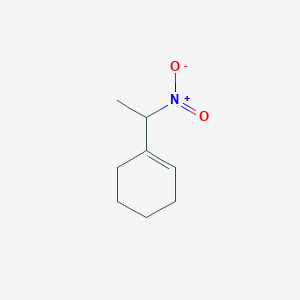
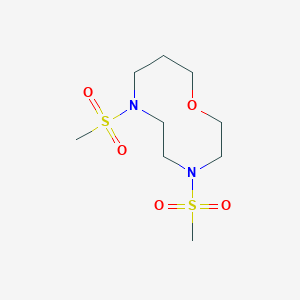
![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzonitrile](/img/structure/B14379702.png)
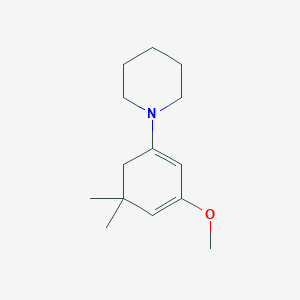
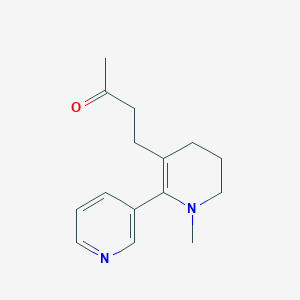
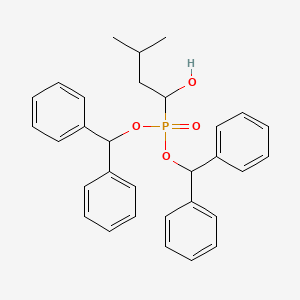

oxophosphanium](/img/structure/B14379739.png)
